

## Pharmacokinetics of Novel Antipsychotic PZ-1190: A Technical Overview

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Disclaimer: **PZ-1190** is a hypothetical compound. All data presented herein is illustrative and generated for demonstration purposes, based on typical pharmacokinetic profiles of modern atypical antipsychotics.

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of **PZ-1190**, a novel investigational antipsychotic agent. **PZ-1190** is a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional moderate affinity for  $\alpha$ 1-adrenergic and histamine H1 receptors. This profile suggests potential efficacy against both positive and negative symptoms of schizophrenia with a favorable safety profile.

### **Pharmacokinetic Profile Summary**

**PZ-1190** exhibits linear and dose-proportional pharmacokinetics within the proposed therapeutic dose range. Following oral administration, it is well-absorbed and extensively metabolized, primarily through hepatic pathways. The data summarized below is derived from preclinical studies in Sprague-Dawley rats and Beagle dogs, as well as Phase I clinical trials in healthy human volunteers.

Preclinical evaluation in rats and dogs demonstrated good oral bioavailability and a moderate-to-high volume of distribution.

Table 1: Single-Dose Pharmacokinetic Parameters of **PZ-1190** in Preclinical Species



Parameter	Sprague-Dawley Rat (10 mg/kg, PO)	Beagle Dog (5 mg/kg, PO)
Tmax (h)	1.5 ± 0.5	2.2 ± 0.8
Cmax (ng/mL)	850 ± 150	1240 ± 210
AUC0-inf (ng·h/mL)	6800 ± 1100	14500 ± 2300
t1/2 (h)	6.8 ± 1.2	9.5 ± 1.8
Bioavailability (%)	~45%	~65%
Vd/F (L/kg)	12.5	8.9
CL/F (L/h/kg)	1.47	0.34

Data are presented as mean ± standard deviation.

Phase I studies in healthy volunteers have characterized the single ascending dose (SAD) and multiple ascending dose (MAD) pharmacokinetics of **PZ-1190**.

Table 2: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **PZ-1190** in Healthy Humans

Dose Group	Tmax (h)	Cmax (ng/mL)	AUC0-inf (ng·h/mL)	t1/2 (h)
10 mg	4.1 ± 1.1	45 ± 9	980 ± 180	28 ± 5
30 mg	4.5 ± 0.9	140 ± 25	3100 ± 550	31 ± 6
100 mg	4.2 ± 1.3	485 ± 80	10500 ± 1900	30 ± 4

Data are presented as mean  $\pm$  standard deviation.

Table 3: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **PZ-1190** in Healthy Humans (at Steady-State, Day 14)



Dose Group (Once Daily)	Tmax,ss (h)	Cmax,ss (ng/mL)	Cmin,ss (ng/mL)	AUC0-24,ss (ng·h/mL)
20 mg	4.0 ± 1.5	210 ± 40	95 ± 20	3600 ± 650
50 mg	4.3 ± 1.2	550 ± 95	240 ± 50	9100 ± 1500

Data are presented as mean  $\pm$  standard deviation. ss = steady-state.

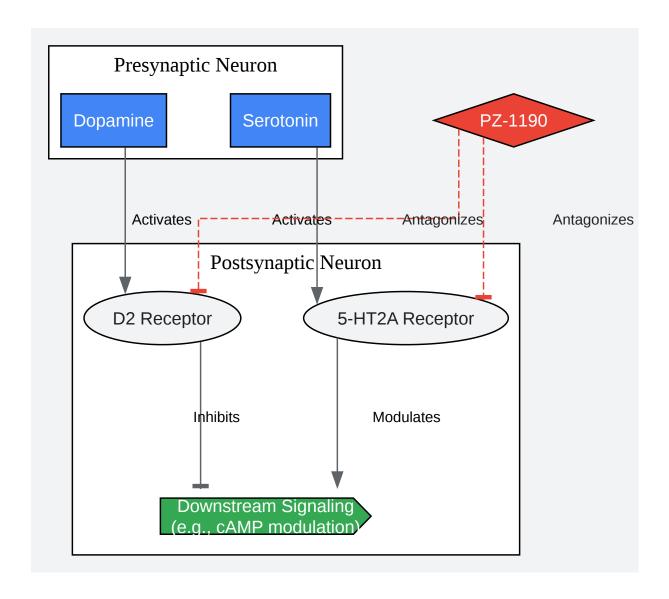
Table 4: In Vitro ADME Properties of **PZ-1190** 

Parameter	Value
Plasma Protein Binding	97.5% (primarily to albumin and α1-acid glycoprotein)
Blood-to-Plasma Ratio	0.95
Primary Metabolizing Enzymes	CYP3A4, CYP2D6
CYP Inhibition (IC50)	>10 μM for major isoforms (1A2, 2C9, 2C19, 2D6, 3A4)
P-gp Substrate	Yes
BCRP Substrate	No

# **Signaling and Metabolic Pathways**

**PZ-1190**'s therapeutic effect is believed to stem from its potent antagonism of D2 and 5-HT2A receptors in mesolimbic and mesocortical pathways.



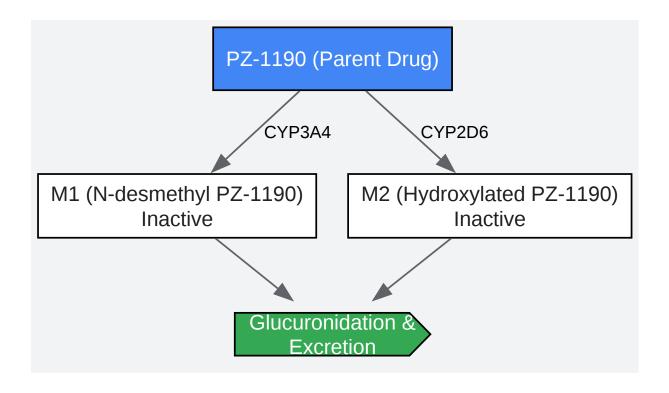


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Caption: Proposed antagonism of D2 and 5-HT2A receptors by PZ-1190.

**PZ-1190** is metabolized into two primary inactive metabolites, M1 (N-desmethyl) and M2 (hydroxyl), via cytochrome P450 enzymes.





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Caption: Primary metabolic pathways of PZ-1190 via CYP3A4 and CYP2D6.

### **Key Experimental Protocols**

Detailed methodologies for pivotal pharmacokinetic experiments are provided below.

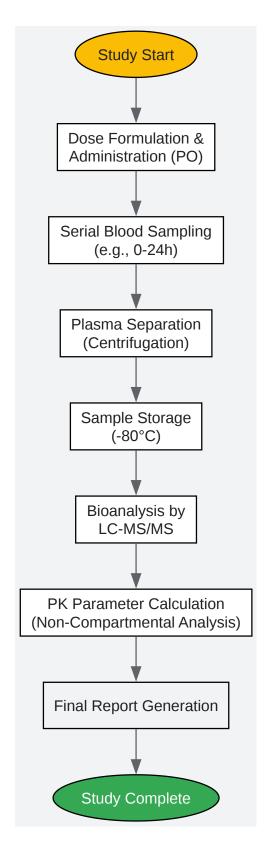
- Objective: To determine the pharmacokinetic profile of PZ-1190 following a single oral dose
  in rats.
- Animals: Male Sprague-Dawley rats (n=5 per time point), weighing 220-250g.
- Dosing: PZ-1190 was formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 10 mg/kg.



- Sample Collection: Blood samples (~0.3 mL) were collected from the tail vein into K2EDTA-coated tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of PZ-1190 were determined using a validated LC-MS/MS method. A protein precipitation extraction with acetonitrile containing an internal standard was performed.
- Data Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, etc.) were calculated using noncompartmental analysis with Phoenix WinNonlin software.
- Objective: To determine the extent of **PZ-1190** binding to plasma proteins from human and preclinical species.
- Method: Equilibrium dialysis.
- Procedure:
  - A solution of **PZ-1190** (final concentration 2 μM) was prepared in pooled plasma (human, rat, dog).
  - $\circ$  150  $\mu$ L of the plasma sample was loaded into one side of the dialysis membrane (MWCO 10 kDa) of a RED Device plate.
  - 350 μL of phosphate-buffered saline (PBS, pH 7.4) was loaded into the opposing chamber.
  - The plate was sealed and incubated at 37°C for 4 hours with shaking.
  - After incubation, aliquots were taken from both the plasma and buffer chambers.
  - The concentration of PZ-1190 in all samples was quantified by LC-MS/MS.
- Calculation: The fraction unbound (fu) was calculated as: fu = Cbuffer / Cplasma, where C is
  the concentration at equilibrium. The percentage bound was calculated as (1 fu) \* 100.



The following diagram outlines the typical workflow for a preclinical in vivo pharmacokinetic study.





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**Caption:** Standard workflow for a preclinical oral pharmacokinetic study.

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